Cas no 405060-95-9 (Salubrinal)

Salubrinal structure
Nom du produit:Salubrinal
Numéro CAS:405060-95-9
Le MF:C21H17Cl3N4OS
Mégawatts:479.809880018234
MDL:MFCD00548612
CID:328503
PubChem ID:5717801
Salubrinal Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propenamide,3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-,(2E)-
- Salubrinal
- (E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide
- 2-Propenamide,3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-,(2...
- (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl] 2-propenamide
- 2-Propenamide (3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]
- eIF-2alpha Inhibitor,Salubrinal
- F0095-1218
- (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide
- N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)cinnamamide
- eIF-2alpha Inhibitor, Salubrinal
- C21H17N4OSCl3
- C21H17Cl3N4OS
- HMS3413G22
- HMS3677G22
- BCP06507
- 2699AH
- STL253110
- s2923
- 3-Phenyl-N-[2,2,2-trichloro-1-(3-quinolin-8-yl-thioureido)-eth
- C75050
- 3-Phenyl-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide
- 304475-63-6
- (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acrylamide
- SW102000-2
- MFCD00548612
- Salubrinal is known as an eIF-2alpha inhibitor.
- NS-05839
- HB0573
- AKOS016042385
- SCHEMBL6477833
- AC-33176
- 3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide
- (E)-N-(2,2,2-Trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)cinnamamide
- 2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-
- SCHEMBL17360638
- CCG-269541
- Q7406268
- BRD-A77299732-001-01-6
- NCGC00159554-09
- DTXSID70420852
- CHEBI:91873
- N-(2,2,2-trichloro-1-(3-quinolin-8-ylthioureido)ethyl)cinnamamide
- 2-PROPENAMIDE, 3-PHENYL-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)THIOXOMETHYL)AMINO)ETHYL)-, (2E)-
- CHEMBL180127
- SCHEMBL6477826
- (E)-3-phenyl-N-[2,2,2-trichloro-1-(8-quinolylcarbamothioylamino)ethyl]prop-2-enamide
- (2E)-3-PHENYL-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)THIOXOMETHYL)AMINO)ETHYL)-2-PROPENAMIDE
- UNII-J8PSF5Z8KJ
- CHEBI:131923
- 405060-95-9
- AKOS000525027
- (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(quinolin-8-yl)carbamothioyl]amino}ethyl)prop-2-enamide
- J8PSF5Z8KJ
- NCGC00159554-01
- EX-A2153
- 3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propen amide
- (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}prop-2-enamide
- LCOIAYJMPKXARU-VAWYXSNFSA-N
- BRD-A45107007-001-03-4
- Salubrinal?
- BRD-A45107007-001-02-6
- BRD-A45107007-001-05-9
- DA-67387
- N-[2,2,2-Trichloro-1-(quinolin-8-ylaminocarbamthioyl)ethyl]-(2E)-3-phenylprop-2-enamide
-
- MDL: MFCD00548612
- Piscine à noyau: 1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+
- La clé Inchi: LCOIAYJMPKXARU-VAWYXSNFSA-N
- Sourire: ClC(C([H])(N([H])C(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N([H])C(N([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])C([H])=NC1=2)=S)(Cl)Cl
Propriétés calculées
- Qualité précise: 478.01900
- Masse isotopique unique: 478.019
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 5
- Complexité: 622
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 98.1
- Le xlogp3: 5.2
Propriétés expérimentales
- Dense: 1.474±0.06 g/cm3 (20 ºC 760 Torr),
- Indice de réfraction: 1.731
- Solubilité: Insuluble (1.2E-4 g/L) (25 ºC),
- Coefficient de répartition de l'eau: Insoluble in water.
- Le PSA: 98.14000
- Le LogP: 5.90190
- Sensibilité: Light Sensitive
Salubrinal Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Salubrinal PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A591957-50mg |
(E)-N-(2,2,2-Trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)cinnamamide |
405060-95-9 | 99% | 50mg |
$115.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1226230-1g |
Salubrinal |
405060-95-9 | 95% | 1g |
$750 | 2024-06-03 | |
Ambeed | A591957-250mg |
(E)-N-(2,2,2-Trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)cinnamamide |
405060-95-9 | 99% | 250mg |
$328.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3045-10mg |
Salubrinal |
405060-95-9 | 100% | 10mg |
¥ 835 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18904-25mg |
Salubrinal |
405060-95-9 | 98% | 25mg |
¥1764.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3045-5 mg |
Salubrinal |
405060-95-9 | 100.00% | 5mg |
¥620.00 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030837-100mg |
Salubrinal,98% |
405060-95-9 | 98% | 100mg |
¥877 | 2024-05-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3045-10 mg |
Salubrinal |
405060-95-9 | 100.00% | 10mg |
¥935.00 | 2022-02-28 | |
TRC | S100550-25mg |
Salubrinal |
405060-95-9 | 25mg |
$ 339.00 | 2023-09-06 | ||
DC Chemicals | DCAPI1177-1 g |
Salubrinal |
405060-95-9 | 1g |
$1000.0 | 2022-02-28 |
Salubrinal Littérature connexe
-
Karampal Singh,Joshua Northcote-Smith,Kuldip Singh,Kogularamanan Suntharalingam Dalton Trans. 2023 52 9694
-
Ginevra Passeri,Joshua Northcote-Smith,Kogularamanan Suntharalingam RSC Adv. 2022 12 5290
-
Jong Hwan Kwak,Yanxia He,Byungkwon Yoon,Seyoung Koo,Zhigang Yang,Eun Ju Kang,Bong Ho Lee,Seung-Yun Han,Yung Choon Yoo,Kyung Bok Lee,Jong Seung Kim Chem. Commun. 2014 50 13045
-
Yueliang Zhao,Yue Zhou,Mingfu Wang Food Funct. 2019 10 2729
-
Sebastiano Masuri,Enzo Cadoni,Maria Grazia Cabiddu,Francesco Isaia,Maria Giovanna Demuru,Luká? Moráň,David Bu?ek,Petr Vaňhara,Josef Havel,Tiziana Pivetta Metallomics 2020 12 891
405060-95-9 (Salubrinal) Produits connexes
- 1368511-54-9(5-(3-chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid)
- 34258-22-5(2-(3,4-Dimethoxyphenyl)azepane hydrochloride)
- 330181-85-6(8-(butylsulfanyl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2248331-65-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-hydroxy-1,2-thiazole-5-carboxylate)
- 2287341-46-0(6-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-5-amine)
- 1384580-38-4(2-(tert-butylsulfanyl)-N-cyano(cyclohexyl)methylacetamide)
- 2171629-20-0(5-(3-methoxypropyl)-9-methyl-1-oxa-4,9-diazaspiro5.6dodecane)
- 745031-87-2(4-(bromomethyl)-2-chlorophenol)
- 2877675-77-7(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)-1,3-thiazole)
- 2679860-31-0(rac-(1R,3R)-2,2-dimethyl-3-(trifluoroacetamido)cyclopropane-1-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:405060-95-9)Salubrinal

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):246.0/662.0